![molecular formula C13H13NO3S B14316703 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile CAS No. 110946-11-7](/img/structure/B14316703.png)
2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile is an organic compound that features a benzenesulfonyl group attached to a cyclopentane ring with a nitrile and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with a suitable cyclopentane derivative under basic conditions to introduce the benzenesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone or nitrile groups into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenesulfonyl group or the cyclopentane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition or modulation of biological pathways, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and cyclopentane-based molecules with nitrile and ketone functionalities. Examples include benzenesulfonyl chloride, benzenesulfonamide, and various cyclopentanone derivatives .
Uniqueness
What sets 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. The presence of both a nitrile and a ketone group on the cyclopentane ring, along with the benzenesulfonyl moiety, allows for a wide range of chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
110946-11-7 |
|---|---|
Fórmula molecular |
C13H13NO3S |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
2-(benzenesulfonylmethyl)-3-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO3S/c14-8-10-6-7-13(15)12(10)9-18(16,17)11-4-2-1-3-5-11/h1-5,10,12H,6-7,9H2 |
Clave InChI |
JQTTZTONYYNEJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(C1C#N)CS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


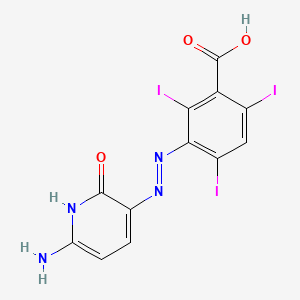
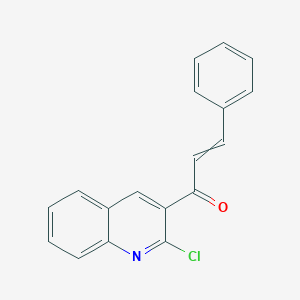
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)
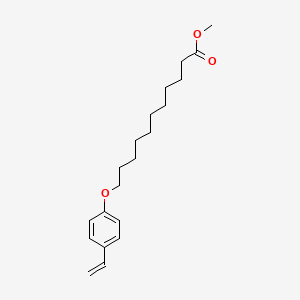
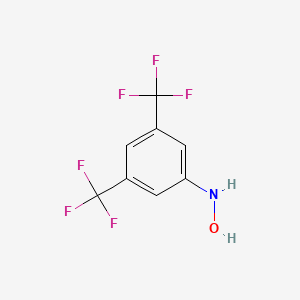
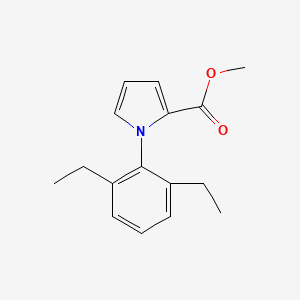

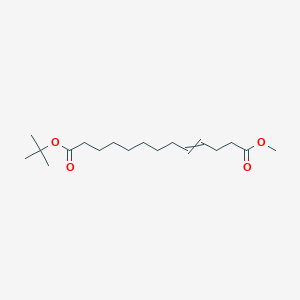
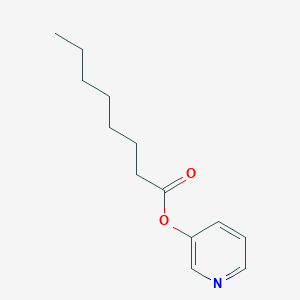
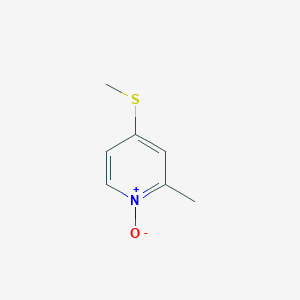
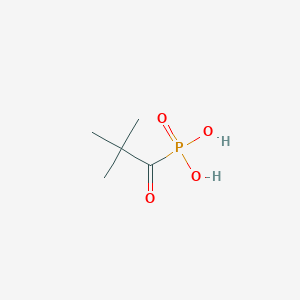
![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
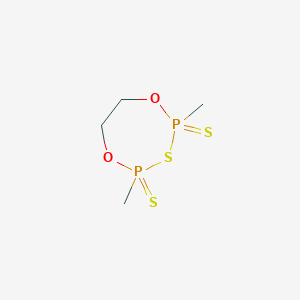
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
